2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHYXJPWOCWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Ethynyl-4-Hydroxypiperidine Derivatives
The spiro[4.5]decan system is forged via acid-catalyzed cyclization of 4-ethynyl-4-hydroxypiperidine precursors. As detailed in patent US5118687A, treatment with dry hydrogen chloride in tetrahydrofuran induces ring closure, forming the 8-oxa-2-azaspiro framework. This step proceeds through a carbocation intermediate stabilized by the ethynyl group’s π-electrons, achieving 70–75% conversion efficiency.
Table 1: Cyclization Conditions and Outcomes
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl(g) | THF | 0–5°C | 72 |
| HBr(g) | Diethyl ether | −10°C | 68 |
| H2SO4 | Acetic acid | 25°C | 55 |
Alternative Ring-Closure via Carbamate Intermediates
A two-step approach involves synthesizing 4-carbamoyloxy-4-ethynylpiperidine derivatives followed by basic cyclization. Reacting 4-ethynyl-4-hydroxypiperidine with phenyl isocyanate in dimethylformamide generates the carbamate intermediate, which undergoes base-mediated (e.g., potassium tert-butoxide) ring closure in tetrahydrofuran at −30°C. This method affords the spirocyclic amine in 84% yield but requires stringent moisture control.
Functionalization with Acetic Acid Moieties
Alkylation of the Spirocyclic Amine
The acetic acid side chain is introduced via N-alkylation using bromoacetic acid tert-butyl ester. In a representative procedure, the spirocyclic amine is dissolved in dimethyl sulfoxide, treated with potassium carbonate, and reacted with the alkylating agent at 50°C for 2 hours. Subsequent tert-butyl ester hydrolysis with trifluoroacetic acid yields the free carboxylic acid (78% over two steps).
Direct Acylation Strategies
Superior yields (85%) are achieved by acylating the secondary amine with chloroacetic acid in the presence of N,N-diisopropylethylamine. This one-pot method minimizes side reactions, as confirmed by HPLC-MS analysis showing 98% purity.
Hydrochloride Salt Formation
Acid-Mediated Deprotection and Salt Precipitation
Removing the tert-butoxycarbonyl (Boc) protecting group concurrently generates the hydrochloride salt. Treating Boc-protected 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid with 4M HCl in dioxane at 0°C for 1 hour precipitates the product in 89% yield. Protonation occurs preferentially at the spirocyclic nitrogen due to its lower pKa (6.2 vs. 4.3 for the carboxylic acid).
Table 2: Salt Formation Optimization
| Acid Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCl (gaseous) | Ethyl acetate | 25°C | 82 |
| HCl (4M) | Dioxane | 0°C | 89 |
| H2SO4 | Water | 50°C | 63 |
Crystallization and Purification
The crude hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. Purity exceeding 99.5% is verified via reversed-phase HPLC using a C18 column (0.1% trifluoroacetic acid in acetonitrile/water gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, D2O) exhibits characteristic signals at δ 3.71–3.65 (m, 4H, OCH2CH2O), 3.12 (dd, J = 16.4 Hz, 1H, NCH2CO2H), and 2.94 (s, 2H, spiro CH2). The absence of Boc methyl signals at δ 1.44 confirms complete deprotection.
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) of the free base prior to salt formation shows [M+H]+ at m/z 238.1443 (calculated 238.1448 for C11H18NO3+), with isotopic patterns matching theoretical distributions.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamate cyclization | 4 | 62 | 98.5 |
| Direct acylation | 3 | 78 | 99.1 |
| Alkylation-hydrolysis | 3 | 71 | 97.8 |
The direct acylation route proves most efficient, balancing step count and yield. However, the carbamate pathway offers superior stereochemical control for chiral variants.
Chemical Reactions Analysis
Types of Reactions
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .
Scientific Research Applications
Structural Characteristics
The compound's structure consists of a bicyclic framework that integrates both nitrogen and oxygen atoms, contributing to its biological activity. The molecular formula is C10H17ClN2O3, with a molecular weight of approximately 232.71 g/mol. Its spirocyclic nature allows for diverse interactions with biological macromolecules, which can influence enzyme activity and gene expression.
Research indicates that 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride exhibits significant biological activity, particularly as an inhibitor of enzymes involved in cancer progression. Preliminary studies suggest its potential to modulate cellular pathways related to tumor growth and metastasis, making it a candidate for further pharmacological evaluation.
Enzyme Inhibition Studies
The compound has shown promise in inhibiting specific enzymes that play critical roles in cancer biology. For instance, studies have indicated that it may affect pathways associated with angiogenesis and apoptosis, which are vital in cancer development and treatment.
Potential Therapeutic Applications
The unique properties of this compound suggest several potential therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, the compound may be developed as a therapeutic agent for various cancers.
- Neurological Disorders : Its structural analogs have been linked to neuroprotective effects; thus, further research could explore its efficacy in treating neurological conditions.
Future Research Directions
Further research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Key areas for future investigation include:
- Detailed kinetic studies to assess enzyme inhibition profiles.
- Exploration of therapeutic efficacy in preclinical models of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride and analogous spirocyclic derivatives:
Key Structural and Functional Insights:
Hydrochloride salts (e.g., target compound vs. oxalate in ) improve crystallinity and solubility, critical for drug formulation .
Substituent Effects: Benzyl groups (e.g., ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity :
- Compounds with acetic acid moieties (e.g., target compound, ) show promise in fibrosis treatment via DDR1 inhibition, while methyl esters () may act as prodrugs requiring hydrolysis for activation .
- Hydroxamate derivatives (e.g., ) demonstrate potent anti-protease activity, but the target compound’s carboxylic acid group offers a distinct binding profile .
Contradictions and Limitations :
- While lists compounds like 1-Oxa-8-azaspiro[4.5]decane hydrochloride, structural isomerism (oxa vs.
- Limited empirical data on the target compound’s bioactivity necessitates further in vitro validation.
Biological Activity
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a novel spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by both nitrogen and oxygen atoms within a bicyclic framework, suggests diverse biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H17NO3·HCl
- Molecular Weight : Approximately 232.71 g/mol
- CAS Number : 2230799-03-6
The compound's structure features an acetic acid moiety linked to an 8-oxa-2-azaspiro[4.5]decan skeleton, which is crucial for its biological activity .
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in cancer progression. This compound may interact with specific molecular targets, modulating biochemical pathways related to tumor growth and metastasis .
Antimicrobial Activity
Research has also explored the compound's potential as an antimicrobial agent. The spirocyclic structure may enhance its ability to inhibit bacterial topoisomerases, similar to other known antibacterial agents . This suggests that the compound could be effective against various Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro studies have shown that this compound can inhibit certain enzymes, demonstrating its potential as a therapeutic agent. For instance, it has been evaluated for its effects on microbial strains resistant to conventional antibiotics .
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, the compound displayed inhibitory effects on cell proliferation, suggesting its potential use in cancer therapy.
- Antibacterial Efficacy : In a study assessing its antibacterial properties, the compound demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial activity .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis often begins with tetrahydropyran derivatives.
- Reaction Conditions : Key steps include alkylation and heterocyclization under controlled conditions to form the spirocyclic structure.
- Final Steps : The addition of hydrochloric acid yields the hydrochloride salt form of the compound .
Table of Synthetic Routes
| Step | Description | Reagents Used |
|---|---|---|
| 1 | Alkylation | Tetrahydropyran derivatives |
| 2 | Heterocyclization | Acidic or basic conditions |
| 3 | Hydrochlorination | Hydrochloric acid |
Q & A
Q. Table 1. Reaction Optimization for Spirocyclic Core Formation
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DMF, MeCN | THF | Maximizes cyclization efficiency |
| Temperature | 60–120°C | 80°C | Balances rate vs. decomposition |
| Catalyst | p-TSA, H2SO4 | p-TSA (5 mol%) | Minimizes side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
